molecular formula C5H5NOS B3190230 2-Aminothiophene-3-carbaldehyde CAS No. 40341-23-9

2-Aminothiophene-3-carbaldehyde

Cat. No.: B3190230
CAS No.: 40341-23-9
M. Wt: 127.17 g/mol
InChI Key: XDCLULRDALXFAX-UHFFFAOYSA-N
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Description

2-Aminothiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position and an aldehyde group at the third position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminothiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5-4(3-7)1-2-8-5/h1-3H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCLULRDALXFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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